molecular formula C7H11ClF3NO2 B6178369 rac-(3R,5R)-5-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride, trans CAS No. 2567489-27-2

rac-(3R,5R)-5-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride, trans

Cat. No.: B6178369
CAS No.: 2567489-27-2
M. Wt: 233.6
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Description

rac-(3R,5R)-5-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride, trans is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique trifluoromethyl group attached to a piperidine ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,5R)-5-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride, trans typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under specific conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,5R)-5-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

rac-(3R,5R)-5-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride, trans has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3R,5R)-5-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride, trans involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The piperidine ring structure allows for versatile interactions with various biological molecules, influencing pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    rac-(3R,5R)-5-(trifluoromethyl)piperidine-3-carboxylic acid: Lacks the hydrochloride salt form.

    rac-(3R,5R)-5-(trifluoromethyl)piperidine-3-carboxamide: Contains an amide group instead of a carboxylic acid.

    rac-(3R,5R)-5-(trifluoromethyl)piperidine-3-carboxylic acid methyl ester: Contains a methyl ester group instead of a carboxylic acid.

Uniqueness

rac-(3R,5R)-5-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride, trans is unique due to its hydrochloride salt form, which can enhance its solubility and stability. The trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound for various applications.

Properties

CAS No.

2567489-27-2

Molecular Formula

C7H11ClF3NO2

Molecular Weight

233.6

Purity

95

Origin of Product

United States

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